molecular formula C20H34O5 B156300 13,14-Dihydro-15-keto-PGE1 CAS No. 5094-14-4

13,14-Dihydro-15-keto-PGE1

Número de catálogo B156300
Número CAS: 5094-14-4
Peso molecular: 354.5 g/mol
Clave InChI: CDUVSQMTLOYKTR-ZHALLVOQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“13,14-Dihydro-15-keto-PGE1” is an inactive metabolite of PGE1 . It has the molecular formula C20H34O5 . It has been found to inhibit platelet aggregation in ADP-induced human isolated platelet-rich plasma .


Synthesis Analysis

The synthesis of “13,14-Dihydro-15-keto-PGE1” involves the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α by the enzyme prostaglandin Δ13-reductase . This process must be preceded in the metabolic sequence by the action of 15-hydroxyprostaglandin dehydrogenase .


Molecular Structure Analysis

The molecular structure of “13,14-Dihydro-15-keto-PGE1” is characterized by a molecular formula of C20H34O5 . Its average mass is 354.481 Da and its monoisotopic mass is 354.240631 Da .


Chemical Reactions Analysis

The conversion of PGE1 to “13,14-Dihydro-15-keto-PGE1” occurs through enzymatic reactions in the body. The removal of four carbons at the α-terminus and oxidation of the terminal ω carbon produces the abundant urinary metabolites .


Physical And Chemical Properties Analysis

The physical and chemical properties of “13,14-Dihydro-15-keto-PGE1” include a density of 1.1±0.1 g/cm3, boiling point of 537.2±35.0 °C at 760 mmHg, and vapour pressure of 0.0±3.2 mmHg at 25°C . It also has a molar refractivity of 96.0±0.3 cm3, and a polar surface area of 92 Å2 .

Aplicaciones Científicas De Investigación

Cardiovascular System: Cellular Sites of Action

Prostaglandins play crucial roles in cardiovascular regulation. Specifically, 13,14-Dihydro-15-keto-PGE1 (hereafter referred to as 15-keto-PGE1) acts on cellular sites within the cardiovascular system. Research has shown that it affects vessel tone in vitro, influencing vascular smooth muscle contraction and relaxation . Further studies explore its impact on platelet and neutrophil activation, which can have implications for thrombosis and inflammation.

Metabolism and Pharmacokinetics

Understanding the metabolism and pharmacokinetics of 15-keto-PGE1 is essential for therapeutic applications. Researchers have investigated its behavior when administered intra-arterially or intravenously. These studies shed light on its bioavailability, clearance, and distribution within the body .

Inhibition of Platelet and Neutrophil Activation

15-keto-PGE1 demonstrates potent inhibitory effects on human platelets and neutrophils. This property could be harnessed for anti-thrombotic and anti-inflammatory therapies. Comparative studies with other prostaglandins (such as PGE1 and PGE0) provide valuable insights .

Smooth Muscle Cell Activity and Extracellular Matrix Production

Researchers have explored the inhibitory action of 15-keto-PGE1 on smooth muscle cell activity and extracellular matrix production. This knowledge contributes to our understanding of tissue remodeling, wound healing, and vascular repair .

Lipoprotein Receptors and Arterial Wall Lipid Metabolism

Studies reveal that both PGE1 and 13,14-dihydro-PGE1 (PGE0) enhance low-density lipoprotein (LDL) receptors and improve arterial wall lipid metabolism. These findings have implications for atherosclerosis management and lipid-lowering strategies .

Mecanismo De Acción

Target of Action

The primary target of 13,14-Dihydro-15-keto-PGE1 is human platelets and neutrophils . These cells play a crucial role in the body’s immune response and blood clotting. The compound interacts with these cells, influencing their function and activity.

Mode of Action

13,14-Dihydro-15-keto-PGE1, an inactive metabolite of Prostaglandin E1 (PGE1), weakly inhibits ADP-induced platelet aggregation in isolated human platelet-rich plasma . This interaction with its targets leads to changes in the aggregation of platelets, which is a key process in blood clot formation.

Biochemical Pathways

The compound is formed by the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α by the enzyme prostaglandin Δ13-reductase, which must be preceded in the metabolic sequence by the action of 15-hydroxyprostaglandin dehydrogenase . This process leads to the formation of 13,14-Dihydro-15-keto-PGE1, which then affects the function of platelets and neutrophils.

Pharmacokinetics

The pharmacokinetics of 13,14-Dihydro-15-keto-PGE1 and its metabolites in patients undergoing dialysis are similar to those previously reported for healthy volunteers . There is no significant extraction of unchanged PGE1 and its metabolites during an intravenous infusion of alprostadil in parallel with haemodialysis

Result of Action

The result of the action of 13,14-Dihydro-15-keto-PGE1 is the inhibition of platelet aggregation, which can prevent the formation of blood clots . This can be beneficial in conditions where there is a risk of excessive blood clotting.

Action Environment

The action of 13,14-Dihydro-15-keto-PGE1 can be influenced by various environmental factors. For instance, the presence of other compounds in the body can affect its action. Additionally, the physiological state of the individual, such as whether they are undergoing dialysis, can also influence the compound’s action, efficacy, and stability .

Safety and Hazards

“13,14-Dihydro-15-keto-PGE1” is for research use only and is not for sale to patients . It is an inactive metabolite of PGE1 .

Propiedades

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-17,19,23H,2-14H2,1H3,(H,24,25)/t16-,17-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUVSQMTLOYKTR-ZHALLVOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201311666
Record name 13,14-Dihydro-15-keto-PGE1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13,14-Dihydro-15-keto-PGE1

CAS RN

5094-14-4
Record name 13,14-Dihydro-15-keto-PGE1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5094-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13,14-Dihydro-15-ketoprostaglandin E1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005094144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13,14-Dihydro-15-keto-PGE1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15-OXODIHYDROPROSTAGLANDIN E1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3I99MYM0V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13,14-Dihydro-15-keto-PGE1
Reactant of Route 2
13,14-Dihydro-15-keto-PGE1
Reactant of Route 3
13,14-Dihydro-15-keto-PGE1
Reactant of Route 4
13,14-Dihydro-15-keto-PGE1
Reactant of Route 5
13,14-Dihydro-15-keto-PGE1
Reactant of Route 6
13,14-Dihydro-15-keto-PGE1

Q & A

Q1: What is the significance of 13,14-Dihydro-15-keto-Prostaglandin E1 (13,14-Dihydro-15-keto-PGE1) in Prostaglandin E1 (PGE1) research?

A: 13,14-Dihydro-15-keto-PGE1 is a key metabolite of PGE1, primarily formed through pulmonary metabolism. [] Due to the rapid and extensive metabolism of PGE1 in the lungs, direct measurement of PGE1 in plasma is challenging. [] Therefore, quantifying 13,14-Dihydro-15-keto-PGE1 in plasma serves as a reliable indicator of PGE1 disposition and pharmacokinetics in vivo. [, ]

Q2: How is 13,14-Dihydro-15-keto-PGE1 quantified in biological samples?

A: Due to the inherent instability of 13,14-Dihydro-15-keto-PGE1, direct measurement can be difficult. One approach involves converting 13,14-Dihydro-15-keto-PGE1 and its degradation products into a stable bicyclic derivative, 11-deoxy-13,14-dihydro-15-keto-11β,16ξ-cyclo-PGE2, under alkaline conditions. [] This stable derivative can then be quantified using a sensitive radioimmunoassay. [] Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, utilizing isotopically labeled internal standards like [1,1-18O2]-13,14-dihydro-15-keto-PGE1, for accurate quantification in biological fluids. []

Q3: What is the role of 15-ketoprostaglandin delta 13-reductase in the metabolism of Prostaglandins?

A: 15-ketoprostaglandin delta 13-reductase is a key enzyme involved in the irreversible catabolism of prostaglandins. [] This enzyme catalyzes the reduction of the 15-keto group in prostaglandin metabolites, such as 15-keto-PGE1, forming 13,14-dihydro-15-keto-PGE1. [] This enzymatic step, along with the action of 15-hydroxyprostaglandin dehydrogenase, effectively eliminates the biological activity of prostaglandins. []

Q4: Are there variations in how 13,14-dihydro-15-keto-PGE1 is metabolized in humans?

A: Yes, research suggests interindividual variability in the enzymatic 15-keto-reduction of 13,14-dihydro-15-keto-PGE1. [] This variation has been observed in human liver and erythrocyte samples, highlighting the potential for differences in PGE1 metabolism among individuals. []

Q5: Has 13,14-dihydro-15-keto-PGE1 been investigated in the context of specific drug development?

A: Yes, the pharmacokinetics of Prostanit, a novel drug for peripheral arterial disease incorporating a PGE1 moiety, were investigated. [] The study revealed that Prostanit is rapidly metabolized to 13,14-dihydro-15-keto-PGE1, PGE1, and 1,3-dinitroglycerol in rabbit plasma. [] This metabolic profile, along with observed effects on various endogenous metabolites, suggests potential for prolonged activity and anti-inflammatory properties for Prostanit. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.